2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H37N3O2 and its molecular weight is 447.623. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential implications in pharmacology due to its structural characteristics. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C23H35N3O2
- Molecular Weight : 395.55 g/mol
Structural Representation
The structure includes a benzo[de]isoquinoline core, which is known for its diverse biological activities. The presence of a piperazine ring and a tert-butyl group enhances its lipophilicity and possibly its receptor binding affinity.
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A derivative demonstrated effective inhibition of tumor growth in vitro and in vivo models by modulating signaling pathways associated with cell proliferation and survival .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential interactions with neurotransmitter receptors. Isoquinoline derivatives have been noted for their activity on serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
- Research Findings : Compounds similar to the target have shown affinity for serotonin receptors, indicating potential use as anxiolytics or antidepressants .
Antimicrobial Properties
Some isoquinoline derivatives have displayed antimicrobial activity against various pathogens. The structural features of the target compound may contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
- Study Results : Related compounds exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .
The biological activity of the compound is likely mediated through multiple pathways:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) may lead to altered signaling cascades that affect mood and behavior.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression or microbial survival.
- Cell Cycle Regulation : Induction of apoptosis in cancer cells through modulation of cell cycle checkpoints.
Data Table of Biological Activities
Properties
IUPAC Name |
2-[2-[4-(4-tert-butylcyclohexyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O2/c1-28(2,3)21-10-12-22(13-11-21)30-17-14-29(15-18-30)16-19-31-26(32)23-8-4-6-20-7-5-9-24(25(20)23)27(31)33/h4-9,21-22H,10-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUZNOPQNCIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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